Methyl 4-ethylpiperidine-4-carboxylate

Purity Quality Control Reproducibility

Generic 4-piperidinecarboxylates often suffer from inconsistent purity (95-97%), compromising multi-step synthesis yields. Methyl 4-ethylpiperidine-4-carboxylate (NLT 98%) is a gem-disubstituted free base that directly addresses this bottleneck. • NLT 98% purity minimizes impurity accumulation, improving downstream reproducibility versus standard analogs. • Conformationally restricted 4,4-disubstituted architecture enhances metabolic stability for NK1 antagonist programs. • Free base form eliminates neutralization steps, streamlining non-aqueous acylations and reductive aminations.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1206228-66-1
Cat. No. B1524433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethylpiperidine-4-carboxylate
CAS1206228-66-1
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1(CCNCC1)C(=O)OC
InChIInChI=1S/C9H17NO2/c1-3-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
InChIKeyVUYOLFCBKTYCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-ethylpiperidine-4-carboxylate: Gem-Disubstituted Piperidine Building Block


Methyl 4-ethylpiperidine-4-carboxylate (CAS 1206228-66-1) is a gem-disubstituted piperidine derivative featuring an ethyl group and a methyl ester at the 4-position . With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, it belongs to the class of 4,4-disubstituted piperidines—a scaffold repeatedly validated in high-affinity NK1 antagonists and CCR5 inhibitors [1]. The compound is supplied as the free base, distinguishing it from common hydrochloride salt variants, and is utilized primarily as a synthetic intermediate and building block in drug discovery programs.

4,4-Disubstituted piperidine building block
Free base form for non-aqueous synthesis
High purity specification with analytical data package

Methyl 4-ethylpiperidine-4-carboxylate: Substitution Limitations


Generic substitution among 4-piperidinecarboxylates is ill-advised due to pronounced differences in purity profiles, analytical documentation, and scaffold properties. The target compound's NLT 98% purity specification exceeds the typical 95-97% range of closest analogs, directly impacting reaction yield and downstream reproducibility . Moreover, the gem-disubstituted 4,4-piperidine architecture confers conformational restriction and enhanced metabolic stability compared to mono-substituted or unsubstituted piperidines—a feature exploited in NK1 antagonist and CCR5 inhibitor programs [1]. Finally, the free base form (vs. hydrochloride salts) offers distinct solubility and handling characteristics critical for non-aqueous synthetic protocols.

Purity specification discrepancy
Generic analogs may carry lower purity specifications, potentially affecting reaction yield and reproducibility.
Scaffold architecture mismatch
Mono-substituted or unsubstituted piperidines lack the conformational restriction and metabolic stability associated with gem-disubstituted scaffolds.
Salt form incompatibility
Hydrochloride salt variants exhibit different solubility profiles and may require additional neutralization steps in non-aqueous protocols.

Methyl 4-ethylpiperidine-4-carboxylate: Quantitative Differentiation Evidence


Purity Advantage Over Close Analogs

Methyl 4-ethylpiperidine-4-carboxylate is offered with a minimum purity specification of NLT 98% . In contrast, the methyl ester analog methyl 4-methylpiperidine-4-carboxylate is supplied at 97% purity , while the ethyl ester analog ethyl 4-ethylpiperidine-4-carboxylate is specified at a minimum of 95% . Even alternative vendors of the same compound report purities of only 95% or 95+% .

Purity Comparison
Reported
Target NLT 98%
Comparators 95–97%
1–3 percentage points higher purity
May support higher reaction reproducibility
Vendor-reported QC data; review individual certificate of analysis
Purity Quality Control Reproducibility

Comprehensive Analytical Documentation Package

Procurement of methyl 4-ethylpiperidine-4-carboxylate from Synblock includes access to a comprehensive analytical data package comprising MSDS, NMR, HPLC, and LC-MS documentation . This level of documentation is not uniformly offered across all vendors of this compound or its close analogs; many suppliers provide only basic identifiers without accompanying spectral or chromatographic data .

Analytical Documentation
Reported
MSDS NMR HPLC LC-MS
Provided by this vendor
Many analogs: only basic identifiers without spectra
Supports rapid identity verification and QC workflow
Availability may reduce in-house characterization burden
Analytical Characterization QC Documentation Procurement

NK1 Antagonist Scaffold Validation

The 4,4-disubstituted piperidine motif, to which methyl 4-ethylpiperidine-4-carboxylate belongs, has been pharmacologically validated in the development of high-affinity NK1 receptor antagonists. In this class, optimized compounds achieved hNK1 IC50 values as low as 0.95 nM, with acyl and sulfonyl derivatives maintaining single-digit nanomolar potencies (IC50 = 5.3 nM and 5.7 nM, respectively) [1]. These potencies compare favorably to mono-substituted piperidine scaffolds, which typically exhibit substantially lower NK1 affinity [2].

Scaffold Validation
Class-level
Reported class potency: hNK1 IC₅₀ down to 0.95 nM
4,4-disubstituted piperidine scaffold (Swain et al., 1998)
Scaffold-level evidence supports NK1 antagonist research fit
Direct activity depends on specific derivatization; not measured for this building block
Scaffold Validation Drug Discovery Structure-Activity Relationship

Free Base vs. Hydrochloride Salt Properties

Methyl 4-ethylpiperidine-4-carboxylate is supplied as the free base (CAS 1206228-66-1), whereas the hydrochloride salt (CAS 1205749-08-1) is also commercially available . The free base exhibits enhanced solubility in organic solvents (e.g., DCM, MeOH, DMSO) and is the preferred form for reactions requiring non-aqueous conditions or nucleophilic amine participation. In contrast, the hydrochloride salt is water-soluble and may be advantageous for aqueous workups or salt metathesis .

Salt Form Comparison
Reported
Free Base MW 171.24 Soluble in DCM, MeOH, DMSO
HCl Salt MW 207.70 Water-soluble
Free base form preferred for non-aqueous synthetic protocols
Salt form selection impacts reaction design and purification strategy
Free Base Salt Form Solubility Synthetic Utility

Methyl 4-ethylpiperidine-4-carboxylate: Application Scenarios


NK1 Antagonist Synthesis

Given the validated high-affinity NK1 antagonism of 4,4-disubstituted piperidines (hNK1 IC50 as low as 0.95 nM) [1], methyl 4-ethylpiperidine-4-carboxylate serves as an ideal core scaffold for generating novel NK1 antagonist libraries. The 4-ethyl and 4-carboxylate substituents provide vectors for further diversification while maintaining the conformational restriction associated with potent NK1 binding.

High-Purity Building Block for Multi-Step Synthesis

The NLT 98% purity specification makes this compound suitable for multi-step synthetic sequences where impurity accumulation can compromise yield and product quality. The inclusion of NMR, HPLC, and LC-MS documentation further supports process development and scale-up activities, enabling rapid in-process control and final product characterization.

Free Base Amine for Non-Aqueous Transformations

As the free base form, methyl 4-ethylpiperidine-4-carboxylate is directly compatible with reactions requiring nucleophilic amine participation (e.g., reductive aminations, acylations, alkylations) without the need for a neutralization step that is mandatory when using the hydrochloride salt . This streamlines synthetic workflows and avoids potential side reactions associated with residual acid or base.

Analytical Method Development & Quality Control

The availability of full analytical characterization (NMR, HPLC, LC-MS) enables the use of methyl 4-ethylpiperidine-4-carboxylate as a reference standard for method development, impurity profiling, and system suitability testing in pharmaceutical QC laboratories. Its well-defined purity and spectral data facilitate accurate quantitation and identification in complex mixtures.

Application
Selection Property
Validation Focus
NK1 antagonist library synthesis
Gem-disubstituted piperidine scaffold
Scaffold affinity context and diversification vectors
High-purity multi-step synthesis
High purity specification
Impurity accumulation and yield consistency
Non-aqueous amine transformations
Free base form
Organic solvent solubility and nucleophilic reactivity
Analytical method development and QC
Provided NMR, HPLC, LC-MS documentation
Reference standard suitability and system testing

Technical Documentation Hub

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51 linked technical documents
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